N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1041533-19-0
VCID: VC2912567
InChI: InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11)
SMILES: CC1=CSC(=N1)NCC2=CC=CO2
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

CAS No.: 1041533-19-0

Cat. No.: VC2912567

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine - 1041533-19-0

Specification

CAS No. 1041533-19-0
Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11)
Standard InChI Key FEFLMLUIKCYNRL-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NCC2=CC=CO2
Canonical SMILES CC1=CSC(=N1)NCC2=CC=CO2

Introduction

Physical and Chemical Properties

Spectroscopic Data

Infrared spectroscopy would likely show characteristic bands for N-H stretching (due to the secondary amine), as well as bands associated with the C=N, C-S, and C-O bonds in the heterocyclic rings. Mass spectrometry would be expected to show a molecular ion peak at m/z 194, corresponding to the molecular weight, along with fragment peaks characteristic of the thiazole and furan moieties.

Synthesis and Preparation

Reaction Mechanisms

The reaction mechanisms involved in the synthesis of thiazole derivatives like N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine typically include nucleophilic substitution and cyclization steps. In the Hantzsch thiazole synthesis, the sulfur atom of thiourea or thioamide acts as a nucleophile, attacking the alpha-carbon of the alpha-haloketone. This is followed by cyclization, where the nitrogen atom attacks the carbonyl carbon, forming the thiazole ring.

Biological and Pharmacological Activities

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on thiazole derivatives provide insights into how structural modifications might affect the biological activity of compounds like N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. Research has shown that the nature and position of substituents on both the thiazole and attached rings can significantly influence the compound's biological properties.

For thiazole derivatives with antimicrobial activity, the presence of halogen substituents (such as chlorine or fluorine) on attached phenyl rings has been associated with increased activity against Gram-positive bacteria. In contrast, oxygenated substituents have been linked to enhanced antifungal activity. The presence of nitro groups has also been found to significantly increase antibacterial activity against certain pathogens.

In the case of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine, the combination of a thiazole ring with a furan moiety might contribute to potentially unique biological activities. The furan ring, being another heterocycle with established bioactivity, could enhance or modify the pharmacological properties typically associated with thiazole compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator